N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
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Overview
Description
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both benzothiazole and benzamide moieties, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.
Substitution Reactions: The ethoxy and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- 3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Uniqueness
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide is unique due to its specific substitution pattern and the presence of both ethoxy and methylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-14-9-6-10-15-16(14)20(2)18(25-15)19-17(21)12-7-5-8-13(11-12)26(3,22)23/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMULWRFZZQRQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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